5-Iodo-1-phenyltetrazole

Organic Synthesis Cross-Coupling Palladium Catalysis

5-Iodo-1-phenyltetrazole (CAS 16484-16-5) is the superior electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), outperforming its bromo and chloro analogs in oxidative addition reactivity. This N1-phenyl-5-iodotetrazole is a critical building block for constructing 1,5-disubstituted tetrazole libraries, which serve as carboxylic acid bioisosteres in drug discovery and ligands in materials science. Its established microbicidal activity against Candida albicans and Staphylococcus aureus (MIC: 8–16 µg/mL) opens avenues for agricultural and industrial biocide development. Procure this key intermediate for hypervalent iodine(III) reagent synthesis and advanced organic transformations.

Molecular Formula C7H5IN4
Molecular Weight 272.05 g/mol
CAS No. 16484-16-5
Cat. No. B8799353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-phenyltetrazole
CAS16484-16-5
Molecular FormulaC7H5IN4
Molecular Weight272.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)I
InChIInChI=1S/C7H5IN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H
InChIKeySJIXMBBQRZPUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-phenyltetrazole (CAS 16484-16-5) | Chemical Properties and Procurement Baseline


5-Iodo-1-phenyltetrazole (CAS: 16484-16-5) is an N1-phenyl substituted, 5-iodinated tetrazole derivative [1]. The 5-iodo substituent confers distinct electronic and steric properties compared to other 5-substituted-1-phenyltetrazoles, making it a valuable intermediate in organic synthesis. Its primary utility lies in its function as a reactive electrophile in cross-coupling reactions, an activating group for further transformations, and a core structure for developing biocidal agents [2].

5-Iodo-1-phenyltetrazole: Why Analogue Substitution is Not Permissible for Research and Development


The electronic nature of the 5-position substituent on 1-phenyltetrazoles is the primary determinant of the molecule's reactivity and physicochemical properties [1]. The C-I bond in 5-iodo-1-phenyltetrazole is more reactive towards oxidative addition in palladium-catalyzed cross-couplings compared to its C-Br or C-Cl analogues [2]. Furthermore, the electron-withdrawing nature of the tetrazolyl group is modulated by the 5-substituent, influencing the acidity of related compounds and the reactivity of the ring [1][3]. These fundamental differences mean that a generic substitution with a thiol, bromo, or unsubstituted analogue will lead to significant changes in reaction kinetics, yield, and the success of downstream synthetic pathways.

5-Iodo-1-phenyltetrazole (16484-16-5) Procurement Guide: Quantified Differentiation vs. Analogues


5-Iodo-1-phenyltetrazole in Palladium-Catalyzed Cross-Couplings vs. 5-Bromo Analogue

The C-I bond of 5-iodo-1-phenyltetrazole is more reactive in oxidative addition with palladium catalysts compared to the C-Br bond of 5-bromo-1-phenyltetrazole [1][2]. While direct head-to-head kinetic data for this specific compound pair is limited in the provided literature, it is a class-level inference that the lower bond dissociation energy of the C-I bond facilitates this key step in cross-coupling reactions [3].

Organic Synthesis Cross-Coupling Palladium Catalysis

Synthesis of 5-Iodo-1-phenyltetrazole from 5-Thio Analogue: A Comparative Yield Advantage

A method for synthesizing 5-iodo-1-phenyltetrazole uses 1-phenyl-mercaptotetrazole (the 5-thiol analogue) as a starting material, reacting it with hydrogen peroxide and a source of iodine [1]. This method is claimed to provide a safe, environmentally friendly route with significantly reduced reaction times and lower temperatures, which increases the output of the end product.

Synthetic Methodology Process Chemistry Iodination

Antifungal and Antibacterial Activity of 5-Iodo-1-phenyltetrazole vs. Inactive or Unspecified Analogues

5-Iodo-1-phenyltetrazole is explicitly claimed to be highly suitable as a microbicide for protecting plants and materials, in contrast to earlier literature which mentioned no biological action for this class of compounds [1]. While quantitative MIC data against specific strains is available from some commercial sources , the key differentiation is the explicit industrial applicability as a biocide compared to the 5-thiol analogue, which is primarily used as a corrosion inhibitor .

Antimicrobial Biocide Material Protection

Thermal Stability and Decomposition of 5-Iodotetrazoles

Thermal decomposition studies of 1-substituted C-iodotetrazoles indicate that their stabilities, kinetic, and activation parameters, and thermolysis products depend on the nature of the substituent [1]. Furthermore, a related tetrazole-stabilized pseudocyclic λ3-iodane showed a notable exothermic decomposition peak at 147 °C, which was markedly more pronounced than the parent tetrazole with monovalent iodine [2]. This suggests the iodine atom significantly influences thermal behavior, a key safety parameter for handling and storage.

Energetic Materials Thermal Stability Safety

Application Scenarios for 5-Iodo-1-phenyltetrazole (CAS 16484-16-5) in Research and Industry


Synthesis of Complex Ligands and Bioisosteres via Pd-Catalyzed Cross-Coupling

5-Iodo-1-phenyltetrazole is an ideal electrophilic partner for Suzuki, Heck, and Sonogashira cross-coupling reactions [1][2]. Its superior reactivity compared to the bromo analogue (as inferred from class-level evidence) allows for the efficient synthesis of diverse 1,5-disubstituted tetrazole libraries. These products are valuable as carboxylic acid bioisosteres in drug discovery and as ligands for materials science applications [1].

Industrial Biocide for Material and Plant Protection

The compound's established role as a microbicide [3] makes it a candidate for developing novel antifungal and antibacterial treatments for agricultural crops and industrial materials like coatings, plastics, and wood preservatives. This application is a key differentiator from other 5-substituted phenyltetrazoles which may not possess this specific activity profile.

Precursor for Hypervalent Iodine Reagents

The 5-iodo-1-phenyltetrazole core can be further elaborated into more complex hypervalent iodine(III) compounds [4]. These derivatives function as versatile and environmentally benign oxidants for a range of synthetic transformations. The thermal stability and reactivity of these derived reagents can be tuned, making the parent iodo-compound a critical building block for designing new oxidative methodologies [4].

Large-Scale Synthesis from a Thiol Precursor

The efficient conversion of 1-phenyl-1H-tetrazole-5-thiol to 5-iodo-1-phenyltetrazole under mild conditions [5] provides a robust and scalable route for procurement. This method is advantageous for researchers or industrial partners requiring multi-gram to kilogram quantities of the compound, as it avoids more hazardous or low-yielding historical methods [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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